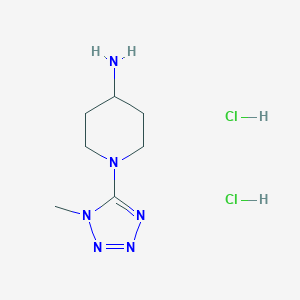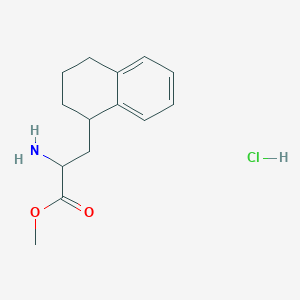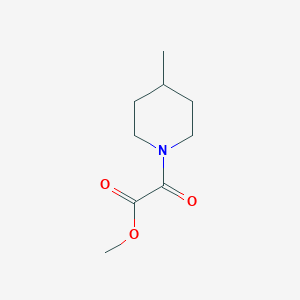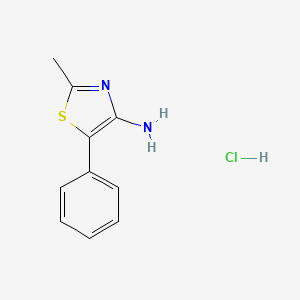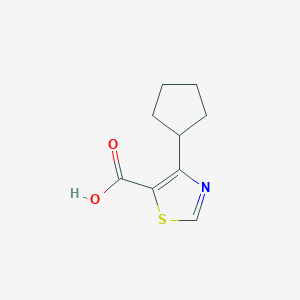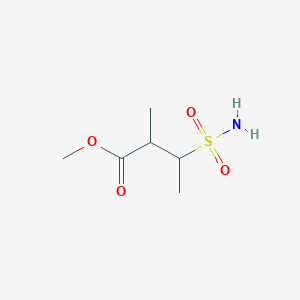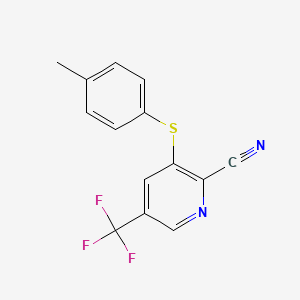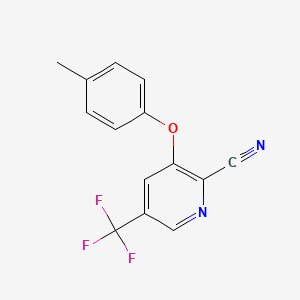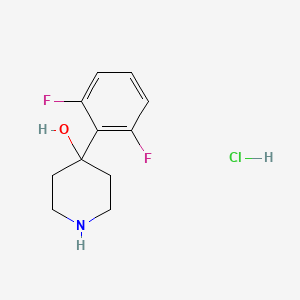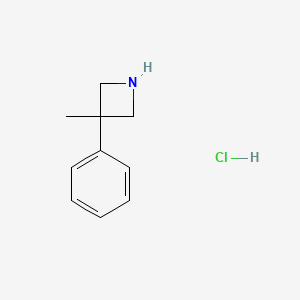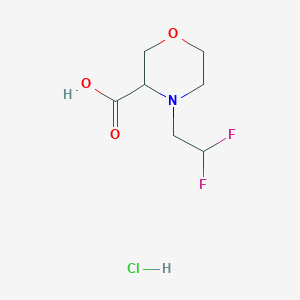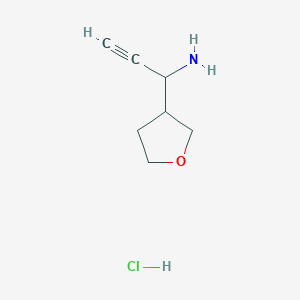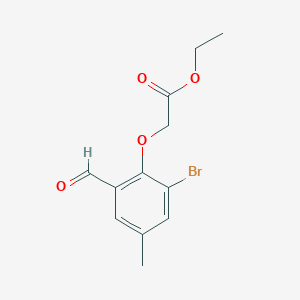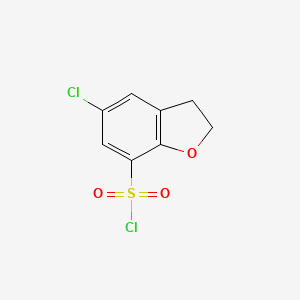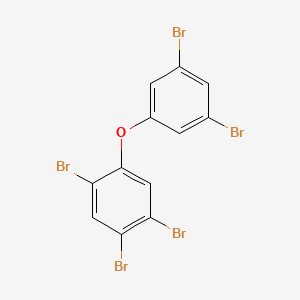
2,3',4,5,5'-Pentabromodiphenyl ether
説明
2,3’,4,5,5’-Pentabromodiphenyl ether is a brominated flame retardant which belongs to the group of polybrominated diphenyl ethers (PBDEs) . It is part of a group of polybrominated diphenyl ethers that are widely used as brominated flame retardants . Commercial pentaBDE is a technical mixture of different PBDE congeners, with BDE-47 (2,2’,4,4’- tetrabromodiphenyl ether) and BDE-99 (2,2’,4,4’,5-pentabromodiphenyl ether) as the most abundant .
Molecular Structure Analysis
The molecular formula of 2,3’,4,5,5’-Pentabromodiphenyl ether is C12H5Br5O . The average mass is 564.688 Da and the monoisotopic mass is 559.625671 Da .Physical And Chemical Properties Analysis
2,3’,4,5,5’-Pentabromodiphenyl ether appears as a viscous white to amber-colored liquid . It has a density of 2.25-2.28 g/cm3 . It is not soluble in water . The boiling point is 451.0±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 68.3±3.0 kJ/mol . The flash point is 187.5±27.2 °C .科学的研究の応用
Metabolic Pathways and Bioavailability
2,3',4,5,5'-Pentabromodiphenyl ether (BDE-99), a component of the polybrominated diphenyl ethers (PBDEs) used as flame retardants, has been extensively studied for its metabolic pathways, bioavailability, and potential environmental and health impacts. Research has identified various metabolites resulting from the oxidative metabolism of BDE-99 in animal models, indicating complex metabolic processes involving cytochrome P450 enzymes. These studies highlight the potential for bioaccumulation and the need to understand the toxicokinetics of BDE-99 to assess its environmental and health risks accurately.
Metabolism in Animal Models : Studies have demonstrated that BDE-99 undergoes oxidative metabolism in liver microsomes of different species, producing hydroxylated metabolites. These metabolic processes are crucial for understanding the environmental persistence and potential toxicity of BDE-99. The identification of specific metabolites and the enzymes involved in these pathways are critical for evaluating the bioaccumulation and potential health effects of BDE-99 exposure (Zheng et al., 2016).
Bioavailability and Excretion : Research has also focused on the bioavailability and excretion of BDE-99 in rats, revealing that a significant portion of the administered dose is retained within the body over time, with the liver and adipose tissues being primary sites for disposition. These findings suggest that BDE-99 has a high potential for bioaccumulation, raising concerns about its environmental persistence and the risk of exposure to humans and wildlife (Huwe et al., 2007).
Comparative Toxicity : Comparative studies on the toxicity of BDE-99 and other PBDE congeners have highlighted the potential adverse effects of these compounds. These studies provide valuable insights into the relative toxicity of different PBDEs, contributing to a better understanding of their health risks and informing regulatory actions to limit exposure (Bruchajzer et al., 2010).
Environmental Persistence and Transformation
Research has also addressed the environmental fate of BDE-99, including its persistence, transformation, and the formation of lower brominated congeners through natural processes like photolysis. These studies are essential for assessing the environmental impact of BDE-99 and the potential for human exposure through the food chain.
- Photolysis and Environmental Degradation : Studies on the photolysis of BDE-99 have identified a range of degradation products, including lower brominated diphenyl ethers. These findings are crucial for understanding the environmental fate of BDE-99 and its potential transformation into more or less harmful compounds under natural conditions (Christiansson et al., 2009).
Safety And Hazards
2,3’,4,5,5’-Pentabromodiphenyl ether is suspected to be a toxic substance to humans . It has a lethal dose or concentration (LD, LC): LD 50 ( median dose) of 5000 mg/kg (oral, rat) . It is stored mainly in body fat and may stay in the body for years . Because of their toxicity and persistence, their industrial production is to be eliminated under the Stockholm Convention, a treaty to control and phase out major persistent organic pollutants (POP) .
特性
IUPAC Name |
1,2,4-tribromo-5-(3,5-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-1-7(14)3-8(2-6)18-12-5-10(16)9(15)4-11(12)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSBEUHDCRZJAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30785570 | |
| Record name | 1,2,4-Tribromo-5-(3,5-dibromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30785570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',4,5,5'-Pentabromodiphenyl ether | |
CAS RN |
417727-71-0 | |
| Record name | 2,3',4,5,5'-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0417727710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Tribromo-5-(3,5-dibromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30785570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,5,5'-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814P6YXR3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



